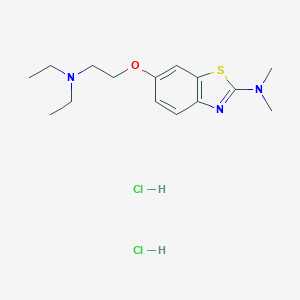

Diamthazole hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

136-96-9 |

|---|---|

Molekularformel |

C15H25Cl2N3OS |

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;dihydrochloride |

InChI |

InChI=1S/C15H23N3OS.2ClH/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4;;/h7-8,11H,5-6,9-10H2,1-4H3;2*1H |

InChI-Schlüssel |

FZNXAQMQVKBXDR-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl |

melting_point |

241.5 °C |

Andere CAS-Nummern |

136-96-9 |

Verwandte CAS-Nummern |

95-27-2 (Parent) |

Synonyme |

amikazol diamthazole diamthazole dihydrochloride dimazole |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diamthazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific details regarding the precise molecular mechanism of action of Diamthazole hydrochloride. This guide, therefore, provides a comprehensive overview of its known properties and presents a hypothetical, yet scientifically rigorous, framework for elucidating its mechanism of action, in line with standard methodologies in antifungal drug discovery.

Introduction to this compound

This compound, also known as Dimazole hydrochloride, is recognized as an antifungal agent.[1][2][3] It belongs to the benzothiazole class of compounds.[4] Historically, it was used as a topical antifungal agent but was withdrawn from the market in some regions due to adverse effects.[4] While its antifungal properties are acknowledged, the specific biochemical pathways it disrupts in fungal cells have not been extensively documented in accessible literature.[1][2][3][4]

This guide will outline a potential experimental workflow to investigate and characterize the antifungal mode of action of this compound, providing the level of technical detail required for research and development professionals.

Hypothetical Experimental Workflow for Mechanism of Action Elucidation

To determine the mechanism of action of a novel or uncharacterized antifungal agent like this compound, a multi-faceted approach is typically employed. The following workflow outlines a logical progression of experiments.

References

In-Depth Technical Guide: Synthesis and Purification of Diamthazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification methods for Diamthazole hydrochloride, an antifungal agent. The information is compiled from established patent literature, offering a comprehensive resource for the replication and optimization of its preparation.

Chemical Profile

| Property | Value |

| Chemical Name | 6-(2-Diethylaminoethoxy)-N,N-dimethyl-1,3-benzothiazol-2-amine hydrochloride |

| Molecular Formula | C₁₅H₂₄ClN₃OS |

| Molecular Weight | 329.89 g/mol |

| CAS Number | 17140-69-1 |

| Appearance | White to light yellow solid |

| Melting Point | 195-204 °C |

Synthesis of Diamthazole

The synthesis of Diamthazole is a multi-step process that begins with the preparation of a key intermediate, 4-(2-diethylaminoethoxy)aniline, followed by the construction of the benzothiazole ring system.

Synthesis of the Intermediate: 4-(2-diethylaminoethoxy)aniline

The synthesis of this crucial aniline derivative proceeds via a two-step route starting from p-nitrophenol.

Step 1: Etherification of p-nitrophenol

p-Nitrophenol is reacted with 2-diethylaminoethyl chloride to form 4-(2-diethylaminoethoxy)nitrobenzene.

Step 2: Reduction of the Nitro Group

The nitro group of 4-(2-diethylaminoethoxy)nitrobenzene is then reduced to an amine to yield 4-(2-diethylaminoethoxy)aniline.

Synthesis of Diamthazole

The core of the Diamthazole molecule is formed by the reaction of 4-(2-diethylaminoethoxy)aniline with a thiocyanate salt and subsequent cyclization.

Reaction Scheme:

Caption: Synthetic pathway for Diamthazole.

Experimental Protocol for Diamthazole Synthesis

The following protocol is based on established methodologies.

Materials:

-

4-(2-diethylaminoethoxy)aniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Sulfuryl chloride

-

Solvents (e.g., chlorobenzene)

Procedure:

-

Formation of the Thiourea Intermediate:

-

A solution of 4-(2-diethylaminoethoxy)aniline in a suitable solvent is acidified with concentrated hydrochloric acid.

-

An aqueous solution of ammonium thiocyanate is added, and the mixture is heated to reflux for several hours.

-

The reaction mixture is then cooled, and the precipitated thiourea derivative is collected by filtration.

-

-

Cyclization to Diamthazole:

-

The dried thiourea intermediate is suspended in an inert solvent like chlorobenzene.

-

Sulfuryl chloride is added dropwise to the suspension while maintaining the temperature.

-

The mixture is then heated, leading to the cyclization and formation of Diamthazole.

-

After cooling, the product is isolated.

-

Purification of Diamthazole and Formation of the Hydrochloride Salt

The crude Diamthazole base is purified and converted to its more stable hydrochloride salt.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol for Purification and Salt Formation

Materials:

-

Crude Diamthazole

-

Ethanol

-

Activated charcoal

-

Ethanolic Hydrochloric Acid

Procedure:

-

Decolorization: The crude Diamthazole is dissolved in hot ethanol, and a small amount of activated charcoal is added to decolorize the solution.

-

Filtration: The hot solution is filtered to remove the activated charcoal.

-

Salt Formation and Precipitation: The filtrate is cooled, and a solution of hydrochloric acid in ethanol is added. This causes the this compound to precipitate out of the solution.

-

Isolation and Drying: The precipitated salt is collected by filtration, washed with a small amount of cold ethanol, and then dried under vacuum to yield the pure this compound.

Quantitative Data

| Step | Product | Yield (%) | Purity (%) |

| Synthesis of Thiourea Intermediate | Thiourea Derivative | ~85 | - |

| Cyclization to Diamthazole | Diamthazole Base | ~70 | - |

| Purification and Salt Formation | This compound | >98 | >99 |

Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and the scale of the synthesis.

Conclusion

This guide outlines a robust and reproducible method for the synthesis and purification of this compound. The described protocols, based on established patent literature, provide a solid foundation for researchers and drug development professionals working with this antifungal compound. Careful execution of the experimental procedures and adherence to safety protocols are essential for successful outcomes.

Diamthazole Hydrochloride: An Analysis of Publicly Available Chemical Properties and Stability Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the currently available public information on the chemical properties and stability of Diamthazole hydrochloride. Diamthazole is recognized as an antifungal agent.[1] Despite its application in research, detailed public data regarding its degradation pathways and comprehensive stability profile under stress conditions remains largely unavailable in the scientific literature and public databases. This document outlines the known chemical characteristics and provides a framework for the types of stability studies that would be necessary for a complete profile, based on general pharmaceutical industry guidelines.

Core Chemical Properties

This compound is the hydrochloride salt form of Diamthazole, a benzothiazole derivative. The salt form is often utilized to improve the solubility and stability of the active pharmaceutical ingredient.[2][3]

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;dihydrochloride | PubChem |

| Molecular Formula | C₁₅H₂₄ClN₃OS (hydrochloride) / C₁₅H₂₅Cl₂N₃OS (dihydrochloride) | MedChemExpress, PubChem |

| Molecular Weight | 329.89 g/mol (hydrochloride) / 366.35 g/mol (dihydrochloride) | MedChemExpress, PubChem |

| CAS Number | 136-96-9 (dihydrochloride) | PubChem |

| Appearance | Crystals | DrugFuture |

| Melting Point | 240-243°C | DrugFuture |

| Solubility | Freely soluble in water, methanol, and ethanol. | DrugFuture |

| pH of 5% Aqueous Solution | ~2 | DrugFuture |

Stability Profile and Storage Recommendations

Publicly available information on the stability of this compound is limited to general storage guidelines provided by commercial suppliers. These recommendations suggest that the compound is sensitive to moisture and temperature.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations | Source |

| Powder | 4°C | Not specified | Sealed storage, away from moisture. | MedChemExpress |

| -20°C | 1 month | Sealed storage, away from moisture. | MedChemExpress | |

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. | MedChemExpress |

While these recommendations provide a basic understanding of the compound's stability, they do not offer a detailed picture of its degradation under various environmental stresses. A comprehensive stability analysis would require forced degradation studies.

Theoretical Framework for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. Based on regulatory guidelines (e.g., ICH Q1A), a typical forced degradation study would involve subjecting this compound to the stress conditions outlined below.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: General workflow for a forced degradation study of a drug substance.

Experimental Protocols for Forced Degradation (General)

The following are generalized protocols for the types of experiments that would be necessary to build a complete stability profile for this compound. These are based on common industry practices and regulatory guidelines.

3.1.1. Hydrolytic Degradation (Acid and Base)

-

Objective: To determine the susceptibility of the drug substance to hydrolysis in acidic and basic environments.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) at a known concentration (e.g., 1 mg/mL).

-

For acid hydrolysis, add an equal volume of a strong acid (e.g., 0.1 N to 1 N HCl).

-

For base hydrolysis, add an equal volume of a strong base (e.g., 0.1 N to 1 N NaOH).

-

Incubate the solutions at a controlled temperature (e.g., room temperature or elevated temperatures like 60°C) for a defined period (e.g., up to 24 hours).

-

Withdraw samples at various time points.

-

Neutralize the samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

-

3.1.2. Oxidative Degradation

-

Objective: To assess the drug's sensitivity to oxidation.

-

Methodology:

-

Prepare a solution of this compound.

-

Add a solution of an oxidizing agent (e.g., 3% to 30% hydrogen peroxide).

-

Store the solution at room temperature, protected from light, for a specified duration.

-

Collect and analyze samples at different time intervals using HPLC.

-

3.1.3. Thermal Degradation

-

Objective: To evaluate the stability of the solid drug substance at elevated temperatures.

-

Methodology:

-

Place a known quantity of solid this compound in a controlled temperature and humidity chamber.

-

Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a set period.

-

At specified time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

3.1.4. Photostability

-

Objective: To determine the effect of light exposure on the stability of the drug substance.

-

Methodology:

-

Expose the solid drug substance and a solution of the drug to a light source that meets ICH Q1B guidelines (providing both UV and visible light).

-

The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should not be less than 200 watt-hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC to assess the extent of degradation.

-

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. Such a method must be able to separate the parent drug from all potential degradation products, ensuring that the quantification of the parent drug is not affected by the presence of these impurities.

The following diagram outlines the logical workflow for developing and validating a stability-indicating HPLC method.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Conclusion

The publicly available data on this compound provides a basic foundation for its chemical identity. However, a comprehensive understanding of its stability and degradation profile is lacking. The information presented herein is based on general principles of pharmaceutical stability testing. For drug development and research purposes, it is imperative that detailed forced degradation studies are conducted to fully characterize the stability of this compound, identify its degradation products, and establish its degradation pathways. Such studies are fundamental to ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this active ingredient. The experimental outlines provided serve as a guide for the necessary research to fill the existing knowledge gap.

References

In Vitro Antifungal Activity of Azole Compounds: A Technical Guide

Disclaimer: Initial research for "Diamthazole hydrochloride" did not yield sufficient public data to fulfill the requirements of this technical guide. Therefore, this document provides a comprehensive overview of the in vitro antifungal activity of a representative and well-documented imidazole antifungal agent, Miconazole . The methodologies, data, and pathways described herein are based on established research for Miconazole and serve as a technical guide to the antifungal properties of this class of compounds.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the in vitro antifungal activity, experimental protocols, and mechanism of action of imidazole antifungals, using Miconazole as a primary example.

Quantitative Antifungal Activity of Miconazole

The in vitro efficacy of Miconazole has been demonstrated against a broad spectrum of pathogenic fungi. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Below are summary tables of Miconazole's in vitro activity against various fungal species, compiled from multiple studies.

Table 1: In Vitro Antifungal Activity of Miconazole against Candida Species

| Fungal Species | Miconazole MIC₅₀ (µg/mL) | Miconazole MIC₉₀ (µg/mL) | Miconazole MFC (µg/mL) Range |

| Candida albicans | ≤0.125 - 1.0 | 0.12 - 2.0 | 0.2 - >25 |

| Candida glabrata | 0.25 - 2.0 | 0.5 - 4.0 | Data not consistently available |

| Candida parapsilosis | ≤0.125 - 0.5 | 0.25 - 1.0 | Data not consistently available |

| Candida tropicalis | ≤0.125 - 1.0 | 0.25 - 2.0 | Data not consistently available |

| Candida krusei | 0.25 - 1.0 | 0.5 - 2.0 | Data not consistently available |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vitro Antifungal Activity of Miconazole against Dermatophytes

| Fungal Species | Miconazole MIC Range (µg/mL) | Miconazole GM MIC (µg/mL) | Miconazole MIC₉₀ (µg/mL) |

| Trichophyton rubrum | ≤0.03 - >4.0 | ~0.1 | 0.25 |

| Trichophyton mentagrophytes | ≤0.03 - 2.0 | ~0.09 | 0.25 |

| Microsporum canis | ≤0.125 - 2.0 | Data not available | 1.0 |

| Epidermophyton floccosum | ≤0.125 - 1.0 | Data not available | 0.5 |

GM MIC represents the geometric mean MIC.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for Miconazole and other azole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane analogous to cholesterol in mammalian cells.[1][2]

Miconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, 14α-lanosterol demethylase (encoded by the ERG11 gene).[1][3] The imidazole moiety of miconazole binds to the heme iron atom in the active site of this enzyme, preventing it from converting lanosterol to ergosterol.[1][4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[1][5] The consequences of this disruption include:

-

Increased membrane permeability and rigidity.[6]

-

Disruption of membrane-bound enzyme activity.

In some cases, particularly at higher concentrations, this disruption can lead to cell lysis and death. Additionally, miconazole has been shown to induce the production of reactive oxygen species (ROS) in fungal cells, which contributes to its fungicidal activity.[2][7]

Experimental Protocols

The in vitro antifungal activity of Miconazole is typically determined using standardized methods, primarily broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts.[2][8]

Broth Microdilution Method (CLSI M27) for MIC Determination

This method determines the MIC of an antifungal agent in a liquid medium.

a) Preparation of Antifungal Agent Stock Solution:

-

Prepare a stock solution of Miconazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.

b) Inoculum Preparation:

-

Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at a 530 nm wavelength.[9] This corresponds to an approximate cell density of 1 x 10⁶ to 5 x 10⁶ CFU/mL.

-

Dilute this stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

c) Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubate the plates at 35°C for 24 to 48 hours.[10]

d) MIC Determination:

-

The MIC is determined as the lowest concentration of Miconazole that causes a significant inhibition of visible growth (typically a 50% reduction for azoles) compared to the drug-free growth control well.[10]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a subsequent step to the MIC assay.

-

Following the MIC reading, select aliquots from the wells of the microtiter plate that show no visible growth.

-

Spread these aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plates at 35°C for a sufficient period to allow for the growth of any remaining viable fungal cells (typically 24-48 hours).

-

The MFC is the lowest concentration of the antifungal agent from which a 99.9% reduction in CFU is observed compared to the initial inoculum count.[11]

Conclusion

While specific data on this compound remains elusive in publicly accessible literature, the comprehensive analysis of Miconazole provides a robust framework for understanding the in vitro antifungal activity of imidazole derivatives. Miconazole demonstrates potent activity against a wide range of pathogenic fungi, primarily by inhibiting the ergosterol biosynthesis pathway. The standardized protocols outlined by CLSI provide a reliable and reproducible means of quantifying this activity. This guide serves as a foundational resource for professionals in the field of antifungal research and development.

References

- 1. scribd.com [scribd.com]

- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 3. Antifungal Testing | PPTX [slideshare.net]

- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Diamthazole Hydrochloride

This technical guide provides a comprehensive overview of the solubility of Diamthazole hydrochloride in various solvents, intended for researchers, scientists, and professionals in drug development. This document compiles available quantitative data, details experimental protocols for solubility determination, and offers visual representations of key experimental workflows.

Physicochemical Properties of this compound

This compound, an antifungal agent, possesses the following physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ClN₃OS | [1] |

| Molecular Weight | 329.89 g/mol | [1] |

| CAS Number | 17140-69-1 | [1] |

| Appearance | White to light yellow solid | [1] |

Solubility of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, delivery, and bioavailability. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and various solvent systems.

| Solvent/Solvent System | Solubility | Conditions & Notes | Source |

| DMSO | 100 mg/mL (303.13 mM) | Requires ultrasonic and warming/heating to 60°C. The use of new, non-hygroscopic DMSO is crucial as moisture can significantly impact solubility. | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. | [1] |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. | [1] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for pharmaceutical research. The following sections detail standardized protocols for determining the thermodynamic solubility and for preparing stock solutions of this compound.

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] This method involves achieving a saturated solution in equilibrium with the solid drug.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial at a high speed to further separate the solid from the supernatant.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant using a syringe filter.

-

Dilution: Dilute the filtered supernatant with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

For many biological assays, this compound needs to be prepared in a mixed solvent system to ensure solubility and compatibility. The following protocol describes the preparation of a 2.5 mg/mL solution in a DMSO/PEG300/Tween-80/Saline vehicle.[1]

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline solution

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Initial Dissolution: Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require warming and sonication.

-

Mixing Solvents: In a sterile conical tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Addition of PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

-

Addition of Tween-80: Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

-

Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Vortex the solution thoroughly.

-

Sonication: To ensure complete dissolution and a clear solution, sonicate the final mixture. The final concentration of this compound will be 2.5 mg/mL.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Preparing a Mixed Solvent Stock Solution.

References

An In-depth Technical Guide to the Safety and Handling of Diamthazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with a qualified professional and refer to the most current Safety Data Sheet (SDS) before handling any chemical substance.

Introduction

Diamthazole hydrochloride is an antifungal agent. While historically used in some medicinal applications, it has been withdrawn from markets in certain regions due to adverse effects, including neuropsychiatric reactions.[1] This guide provides a comprehensive overview of the known safety and handling precautions for this compound, compiled from available technical data. It is crucial for laboratory personnel to adhere to strict safety protocols when working with this compound to minimize potential risks.

Toxicological Data

Table 1: Acute Toxicity Data

| Route of Exposure | Species | LD50 (Lethal Dose, 50%) |

| Oral | Not Specified | Data not available[2] |

| Dermal | Not Specified | Data not available[2] |

| Inhalation | Not Specified | Data not available[2] |

Table 2: Occupational Exposure Limits

| Organization | TWA (8-hour Time-Weighted Average) | STEL (Short-Term Exposure Limit) |

| OSHA (PEL) | Data not available | Data not available |

| ACGIH (TLV) | Data not available | Data not available |

| NIOSH (REL) | Data not available | Data not available |

Hazard Identification and Classification

While specific GHS classification data is limited, based on the available information, this compound should be handled as a substance with potential for adverse health effects. The primary known risk is associated with its potential for neuropsychiatric reactions upon exposure.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Handling

-

Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and mucous membranes.

-

Aerosol Generation: Avoid procedures that may generate dust or aerosols.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Storage

-

Container: Store in a tightly sealed, light-resistant container.

-

Temperature: Recommended storage is at -20°C for long-term stability.

-

Incompatibilities: Store away from strong oxidizing agents.

Experimental Workflow for Safe Handling

Caption: Workflow for handling this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles | Chemical splash goggles. |

| Skin | Laboratory Coat | Full-length, buttoned. |

| Hands | Gloves | Chemical-resistant gloves (e.g., nitrile). |

| Respiratory | Respirator | Recommended if dust or aerosols are generated. |

PPE Selection Logic

Caption: PPE selection based on exposure routes.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spills and Leaks

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills. Prevent the material from entering drains or waterways.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.

Conclusion

While quantitative toxicological data for this compound is scarce, the available information indicates that it should be handled with significant caution. The historical withdrawal from some markets due to adverse effects underscores the need for stringent adherence to safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

Diamthazole hydrochloride molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamthazole, a benzothiazole derivative, was historically investigated as a topical antifungal agent. This document provides a comprehensive technical overview of Diamthazole hydrochloride, including its chemical properties, and available information on its biological activity. Notably, Diamthazole was withdrawn from the market due to safety concerns, specifically neuropsychiatric reactions, a critical consideration for any future research or development involving this chemical scaffold. This whitepaper consolidates the known data on Diamthazole, presents relevant experimental frameworks for antifungal drug evaluation, and discusses the historical context of its clinical use and withdrawal.

Introduction

Diamthazole is a synthetic compound belonging to the benzothiazole class of molecules, which has been explored for its therapeutic properties. As an antifungal agent, it was developed to treat topical fungal infections. Despite its initial clinical use, Diamthazole was withdrawn from the market in France in 1972 due to reports of neuropsychiatric adverse effects[1]. This historical context is vital for researchers exploring new antifungal agents, as the benzothiazole scaffold may require careful toxicological profiling. This document aims to provide a detailed technical guide on this compound for scientific and drug development professionals.

Physicochemical Properties

Diamthazole has been documented in its free base form, as a hydrochloride salt, and as a dihydrochloride salt. The properties of each are summarized below.

| Property | Diamthazole (Free Base) | This compound | Diamthazole Dihydrochloride |

| Molecular Formula | C15H23N3OS | C15H24ClN3OS | C15H25Cl2N3OS |

| Molecular Weight | 293.43 g/mol | 329.89 g/mol | 366.35 g/mol |

| Chemical Structure | |||

| Appearance | Oil | White to light yellow solid | Crystalline solid |

| Solubility | Slightly soluble in water | Soluble in DMSO (100 mg/mL) | Freely soluble in water, methanol, and ethanol |

Data sourced from commercial supplier information and chemical databases.

Antifungal Activity and Mechanism of Action

The precise mechanism of action for Diamthazole has not been extensively elucidated in recent studies. As a benzothiazole derivative, its mechanism may differ from more common antifungal classes like azoles or polyenes[2][3][4][5]. The general mechanism for many antifungal drugs involves the disruption of the fungal cell membrane's integrity, often by inhibiting the synthesis of ergosterol, a key component of the membrane[2][3][4]. Another common mechanism is the inhibition of cell wall synthesis or nucleic acid synthesis[4]. Without specific studies on Diamthazole, its molecular target remains speculative.

Experimental Protocols

Given the lack of specific published experimental data for Diamthazole, this section outlines standardized protocols relevant to the evaluation of a novel antifungal compound. These methodologies would be appropriate for any new investigation into Diamthazole or its analogues.

Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing is crucial to determine the potency of a compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.

4.1.1. Broth Microdilution Method (CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial two-fold dilutions are then made in RPMI 1640 medium.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

-

Incubation: The prepared microdilution plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the drug that causes a significant reduction (typically ≥50% for fungistatic agents) in growth compared to the drug-free control well.

4.1.2. Disk Diffusion Method (CLSI M44)

This method provides a qualitative assessment of susceptibility.

-

Agar Plate Preparation: Mueller-Hinton agar plates supplemented with glucose and methylene blue are used.

-

Inoculation: A standardized fungal inoculum is swabbed evenly across the surface of the agar plate.

-

Disk Application: A paper disk impregnated with a known amount of this compound is placed on the agar surface.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The size of the zone correlates with the susceptibility of the organism to the antifungal agent.

In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of an antifungal candidate. A murine model of systemic candidiasis is a common choice.

-

Infection Model: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.

-

Treatment: this compound, formulated in a suitable vehicle, is administered to the mice at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intraperitoneal).

-

Efficacy Assessment: The primary endpoint is typically survival over a period of 14-21 days. Secondary endpoints can include the fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the tissues and plating serial dilutions to count CFUs.

Synthesis of Diamthazole

The synthesis of Diamthazole, 6-(2-(diethylamino)ethoxy)-N,N-dimethyl-1,3-benzothiazol-2-amine, involves the construction of the benzothiazole core followed by functionalization. While the exact commercial synthesis protocol is proprietary, a plausible synthetic route can be derived from general methods for preparing substituted 2-aminobenzothiazoles.

A common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen to form the 2-aminobenzothiazole ring system. The substituents on the benzene ring and the amino group can be introduced before or after the ring formation.

Safety and Toxicology

The most significant aspect of Diamthazole's profile is its withdrawal from the market due to adverse effects.

Neurotoxicity

Diamthazole was withdrawn from clinical use in France in 1972 due to reports of neuropsychiatric reactions[1]. The specific nature and frequency of these reactions are not well-documented in currently accessible literature. However, this historical fact strongly indicates a potential for central nervous system toxicity. Any further investigation of Diamthazole or structurally related compounds would require rigorous neurotoxicity screening.

General Adverse Effects of Antifungal Agents

Long-term administration of some classes of antifungal agents, such as azoles, is associated with a range of adverse effects, including hepatotoxicity, hormone-related effects, and peripheral neuropathy[6][7][8]. While Diamthazole is not an azole, these findings highlight the importance of comprehensive toxicological evaluation for any systemically administered antifungal agent.

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows in antifungal drug discovery and the potential synthesis of Diamthazole.

Caption: A generalized workflow for antifungal drug discovery and development.

Caption: A plausible synthetic pathway for Diamthazole.

Conclusion

This compound is a benzothiazole derivative with historical use as a topical antifungal agent. This technical whitepaper has summarized its known physicochemical properties and highlighted the significant gaps in the publicly available data regarding its antifungal potency and specific mechanism of action. The critical safety finding of neurotoxicity that led to its market withdrawal underscores the importance of thorough toxicological assessment for this class of compounds. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new antifungal candidates. For researchers and drug development professionals, the story of Diamthazole serves as a valuable case study, emphasizing that both efficacy and safety are paramount in the development of new therapeutic agents.

References

- 1. Diamthazole | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. Antifungals and Drug Resistance | MDPI [mdpi.com]

- 6. Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]

- 8. Side effects of long-term azole therapy - Life Worldwide [en.fungaleducation.org]

Methodological & Application

Application Notes and Protocols: Preparation of Diamthazole Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamthazole, also known as Dimazole, is an antifungal agent utilized in infection research.[1][2] The hydrochloride salt of Diamthazole is often preferred for research purposes due to its enhanced water solubility and stability compared to the free base form.[1] These application notes provide a detailed protocol for the preparation of a Diamthazole hydrochloride stock solution for in vitro experimental use, along with essential safety and handling information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate preparation of stock solutions and for understanding the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ClN₃OS | [3] |

| Molecular Weight | 329.89 g/mol | [3] |

| Appearance | White to light yellow solid | [1] |

| CAS Number | 17140-69-1 | [3] |

Solubility

This compound exhibits solubility in various solvents. For the preparation of stock solutions for in vitro assays, Dimethyl sulfoxide (DMSO) is a common choice. The solubility of this compound in select solvents is detailed in Table 2.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | 100 mg/mL (303.13 mM) | Ultrasonic and warming may be required. Use newly opened DMSO as it is hygroscopic. | [1] |

| Water | Freely soluble (as Dihydrochloride) | A 5% aqueous solution has a pH of approximately 2. | [4] |

| Methanol | Freely soluble (as Dihydrochloride) | [4] | |

| Ethanol | Freely soluble (as Dihydrochloride) | [4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate personal protective equipment, including a lab coat, gloves, and safety goggles.

-

Weighing of this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.2989 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 329.89 g/mol * 1000 mg/g = 3.2989 mg/mL).

-

-

Solvent Addition:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

-

Dissolution:

-

Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

-

If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 60°C) or sonication for a few minutes can be applied.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.

-

For long-term storage, store the aliquots at -80°C. Under these conditions, the stock solution is stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to 1 month.[1]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions and Disposal

Safety Precautions:

-

Handling: Always handle this compound in a well-ventilated area.[4] Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4]

-

Exposure: Avoid contact with skin and eyes.[4] In case of accidental contact, follow the first-aid measures outlined below. Avoid the formation of dust and aerosols.[4]

-

First-Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

-

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not let the chemical enter drains.[4]

Application: Antifungal Research

This compound is primarily used as an antifungal agent in research.[1][3] Its mechanism of action is believed to be similar to other imidazole derivatives, which involves the inhibition of ergosterol biosynthesis.[5] Ergosterol is a critical component of fungal cell membranes. By disrupting its synthesis, imidazole antifungals compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

The following diagram depicts the proposed signaling pathway for the antifungal action of imidazole derivatives like Diamthazole.

Caption: Proposed Mechanism of Action for Diamthazole.

References

In Vivo Administration of Methimazole (Dimethazole) in Murine Models: Application Notes and Protocols

A Note on Nomenclature: The term "Diamthazole hydrochloride" likely represents a misspelling of Dimethazole, which is chemically identical to Methimazole (MMI). This document will henceforth refer to the compound as Methimazole, a well-documented thionamide. These application notes are intended for researchers, scientists, and drug development professionals exploring the in vivo effects of Methimazole in mouse models.

Introduction

Methimazole is a thionamide drug primarily used to treat hyperthyroidism. Its principal mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[1][2] Beyond its effects on thyroid hormone production, Methimazole has been observed to possess immunomodulatory and antioxidant properties.[3][4] While not a conventional anti-cancer therapeutic, its influence on the immune system and specific signaling pathways has led to its investigation in various preclinical models, including those with oncological relevance.[5][6] This document provides a summary of reported in vivo dosing regimens and detailed protocols for the administration of Methimazole in mouse models.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing of Methimazole in various mouse models. These data are provided for comparative purposes to guide dose selection and experimental design.

Table 1: Methimazole Dosing Regimens in Mouse Models

| Mouse Strain | Dosing Route | Dose | Duration | Primary Outcome Investigated | Reference |

| C3H | Drinking Water | 35 mg/L, increased to 500 mg/L | 26 months | Carcinogenicity | [7] |

| C57BL/6 | Drinking Water | 0.1% (w/v) | 2-4 weeks | Immunomodulation, Tumor Susceptibility | [5] |

| Not Specified | Intraperitoneal (i.p.) | 50 mg/kg | Single dose | Toxicity and Metabolism | [8] |

| A/J | Drinking Water | 0.05% (w/v) | 59 days | Immunosuppression in Thyroiditis Model | [9] |

Experimental Protocols

Preparation of Methimazole for In Vivo Administration

A. Oral Administration via Drinking Water:

-

Materials:

-

Methimazole powder (Sigma-Aldrich, Cat. No. M8875 or equivalent)

-

Sterile, deionized water

-

Light-protected water bottles

-

Sweetener (e.g., Splenda) and flavoring (e.g., Kool-Aid) to enhance palatability (optional, but recommended for long-term studies)[10]

-

-

Procedure:

-

To prepare a 0.1% (w/v) solution, dissolve 1 gram of Methimazole in 1 liter of sterile water.

-

If using sweeteners, first dissolve the sweetener and flavoring in the water before adding Methimazole. A common formulation is 0.4% (w/v) Splenda and 0.2% (w/v) Kool-Aid.[10]

-

Stir the solution until the Methimazole is completely dissolved.

-

Transfer the solution to light-protected water bottles and provide to the mice ad libitum.

-

Prepare fresh Methimazole-containing water at least once a week.

-

B. Intraperitoneal (i.p.) Injection:

-

Materials:

-

Methimazole powder

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Syringes and needles (e.g., 27-gauge)

-

-

Procedure:

-

Calculate the required amount of Methimazole based on the desired dose (e.g., 50 mg/kg) and the weight of the mice.

-

Dissolve the Methimazole powder in sterile saline to the desired final concentration. Ensure the solution is clear and free of particulates.

-

Administer the solution via intraperitoneal injection at a volume appropriate for the mouse's weight (typically 100-200 µL).

-

General Animal Husbandry and Monitoring

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered food and water intake. Body weight should be recorded at least twice a week.

Mouse Tumor Model Protocol (Example: Subcutaneous Xenograft)

This protocol provides a general framework. Specific cell lines and treatment schedules will need to be optimized.

-

Cell Culture: Culture the desired cancer cell line (e.g., murine colon adenocarcinoma CT26) under standard conditions.

-

Cell Preparation: On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Methimazole according to the desired protocol (e.g., daily i.p. injections or ad libitum in drinking water).

-

Tumor Measurement: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed. Tumors can then be excised for further analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary mechanism of action of Methimazole is the inhibition of thyroid hormone synthesis. It also exhibits immunomodulatory effects that may be relevant in a cancer context.

Caption: Methimazole's dual mechanism: inhibiting thyroid hormone synthesis and modulating immune responses.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of Methimazole in a mouse cancer model.

Caption: Workflow for evaluating Methimazole's in vivo efficacy in a mouse xenograft model.

Discussion and Considerations

-

Tumor Model Selection: The choice of mouse model is critical. While Methimazole has been studied in the context of thyroid tumors, its effects on other cancer types are less clear. The reported immunosuppressive effects could potentially enhance the growth of certain tumors, as suggested in a lymphoma model.[5]

-

Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic window for any anti-tumor effects while minimizing toxicity.

-

Pharmacokinetics: The route of administration will significantly impact the pharmacokinetic profile of Methimazole. Administration in drinking water offers a less stressful, long-term dosing method, but the exact dose consumed by each animal can vary. Intraperitoneal injections provide more precise dosing but can be a source of stress.

-

Mechanism of Action in Cancer: The potential anti-cancer mechanisms of Methimazole are not well-established. In glioblastoma, it is hypothesized to increase the levels of tumor-suppressive hydrogen sulfide (H2S).[6] Its immunomodulatory effects on the JAK/STAT pathway could also play a role in the tumor microenvironment.[3] Further research is needed to elucidate these mechanisms.

These application notes provide a starting point for researchers interested in the in vivo investigation of Methimazole in mouse models. Careful consideration of the experimental design, including the choice of model, dosing regimen, and relevant endpoints, will be essential for obtaining meaningful and reproducible results.

References

- 1. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of antithyroid drugs on B and T cell activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory effect of methimazole on inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. The Tissue-Specific Toxicity of Methimazole in the Mouse Olfactory Mucosa Is Partly Mediated through Target-Tissue Metabolic Activation by CYP2A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of methimazole on murine thyroiditis. Evidence for immunosuppression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Diamthazole Hydrochloride in Fungal Biofilm Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. Candida albicans, a major opportunistic fungal pathogen, is a common culprit in biofilm-associated infections. The development of novel therapeutic agents that can effectively target these resilient structures is a critical area of research. Diamthazole hydrochloride has been identified as an antifungal agent with potential applications in combating fungal infections.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound against Candida albicans biofilms, from initial susceptibility testing to analysis of its impact on key biofilm developmental stages.

Mechanism of Action (Hypothesized)

While the precise mechanism of action of this compound against fungal biofilms is still under investigation, it is hypothesized to interfere with one or more key processes essential for biofilm formation and maintenance. Potential targets include the synthesis of ergosterol, a vital component of the fungal cell membrane, disruption of the extracellular matrix (ECM), and interference with quorum sensing pathways that regulate biofilm development.[3][4][5][6][7]

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data illustrating the potential efficacy of this compound against Candida albicans biofilms. These values are provided as a representative example for the purpose of these protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic and Biofilm Cells of Candida albicans

| Compound | Planktonic MIC₅₀ (µg/mL) | Planktonic MIC₈₀ (µg/mL) | Sessile MIC₅₀ (SMIC₅₀) (µg/mL) | Sessile MIC₈₀ (SMIC₈₀) (µg/mL) |

| Diamthazole HCl | 8 | 16 | 64 | 128 |

| Fluconazole | 1 | 2 | >1024 | >1024 |

MIC₅₀/₈₀: Minimum inhibitory concentration required to inhibit 50%/80% of planktonic cell growth. SMIC₅₀/₈₀: Sessile minimum inhibitory concentration required to reduce metabolic activity of biofilm by 50%/80%.[8]

Table 2: Effect of this compound on Candida albicans Biofilm Formation and Pre-formed Biofilms

| Compound Concentration (µg/mL) | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Reduction (%) |

| 16 | 45 | 20 |

| 32 | 70 | 42 |

| 64 | 92 | 65 |

| 128 | 98 | 85 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Candida albicans

This protocol determines the minimum concentration of this compound required to inhibit the growth of planktonic (free-floating) Candida albicans.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

This compound stock solution

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Serially dilute this compound in RPMI-1640 medium in a 96-well plate.

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

-

Include positive (no drug) and negative (no cells) controls.

-

Incubate the plate at 37°C for 24-48 hours.

-

Determine the MIC visually or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the control.

Protocol 2: Candida albicans Biofilm Formation and Susceptibility Testing (SMIC)

This protocol assesses the efficacy of this compound against mature Candida albicans biofilms.

Materials:

-

Candida albicans strain

-

RPMI-1640 medium buffered with MOPS

-

96-well flat-bottom microtiter plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

-

Spectrophotometer (plate reader)

Procedure:

-

Biofilm Formation:

-

Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the inoculum to each well of a 96-well plate.

-

Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

After incubation, gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[9]

-

-

Antifungal Treatment:

-

Prepare serial dilutions of this compound in RPMI-1640 medium.

-

Add 100 µL of each dilution to the wells containing the pre-formed biofilms.

-

Include a drug-free control.

-

Incubate the plate at 37°C for another 24 hours.

-

-

Quantification of Biofilm Viability (XTT Assay):

-

Prepare the XTT-menadione solution.

-

Wash the biofilms twice with PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-4 hours.

-

Measure the colorimetric change at 490 nm using a plate reader.

-

The Sessile MIC (SMIC) is the concentration at which a significant reduction in metabolic activity is observed compared to the control.[8][9]

-

Protocol 3: Inhibition of Biofilm Formation Assay

This assay determines the ability of this compound to prevent the formation of biofilms.

Materials:

-

Same as Protocol 2

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%)

-

Acetic Acid (33%)

Procedure:

-

Prepare a standardized inoculum of C. albicans (1 x 10⁶ cells/mL) in RPMI-1640 medium.

-

In a 96-well plate, add 100 µL of RPMI-1640 containing serial dilutions of this compound.

-

Add 100 µL of the fungal inoculum to each well.

-

Incubate the plate at 37°C for 24 hours.

-

After incubation, gently wash the wells twice with PBS.

-

Quantification of Biofilm Biomass (Crystal Violet Staining):

-

Add 100 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes.

-

Wash the wells with PBS to remove excess stain.

-

Add 200 µL of 33% acetic acid to each well to solubilize the stain.

-

Measure the absorbance at 570 nm. A reduction in absorbance indicates inhibition of biofilm formation.[10]

-

Protocol 4: Adhesion Inhibition Assay

This protocol evaluates the effect of this compound on the initial attachment of C. albicans to a surface, a critical first step in biofilm formation.

Materials:

-

Candida albicans strain

-

RPMI-1640 medium

-

96-well microtiter plates

-

This compound stock solution

-

PBS

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%)

-

Acetic Acid (33%)

Procedure:

-

Pre-treat a standardized inoculum of C. albicans (1 x 10⁷ cells/mL) with various concentrations of this compound for 1 hour at 37°C.

-

Add 100 µL of the pre-treated fungal suspension to each well of a 96-well plate.

-

Incubate for 90 minutes at 37°C to allow for adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantify the adhered cells using the Crystal Violet staining method as described in Protocol 3. A decrease in absorbance indicates inhibition of adhesion.[11][12]

Diagrams

Caption: Workflow for evaluating this compound's anti-biofilm activity.

Caption: Potential signaling pathways in C. albicans targeted by antifungal agents.

References

- 1. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fungal quorum sensing molecules as potential drugs in the treatment of chronic wounds and their delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of the Candida biofilm matrix in drug and immune protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the extracellular matrix in Candida biofilm antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of biofilm formation and antimicrobial susceptibility (drug resistance) of Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of adherence of Candida albicans by conventional and experimental antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting adhesion in fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Antifungal Testing of Diamthazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamthazole hydrochloride, a benzothiazole derivative, has been identified as an antifungal agent.[1] The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the development and characterization of novel antifungal compounds.[1][2] These application notes provide a comprehensive guide to the cell-based assays for evaluating the antifungal efficacy and cytotoxic potential of this compound. The protocols detailed herein are designed to be followed by researchers in microbiology, mycology, and drug discovery.

The primary mechanism of action for many azole and benzothiazole-based antifungal agents involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] By inhibiting key enzymes in this pathway, these compounds compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death. This document outlines protocols to determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi, assess its cytotoxicity against mammalian cells, and investigate its potential mechanism of action.

Data Presentation

The following tables summarize hypothetical quantitative data for the antifungal and cytotoxic activities of this compound. This data is for illustrative purposes and serves as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Fluconazole (Control) MIC (µg/mL) |

| This compound | 4 | 2 |

| 8 | 2 | |

| 4 | 1 | |

| Average | 5.33 | 1.67 |

Table 2: Cytotoxicity of this compound on Human Hepatocellular Carcinoma (HepG2) Cells

| Compound | IC50 (µM) after 24h exposure | Doxorubicin (Control) IC50 (µM) after 24h exposure |

| This compound | 65 | 1.5 |

| 72 | 1.8 | |

| 68 | 1.6 | |

| Average | 68.33 | 1.63 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[5][6]

Materials:

-

This compound

-

Fluconazole (control)

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Stock Solutions:

-

Prepare a stock solution of this compound and fluconazole in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

-

Preparation of Fungal Inoculum:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Harvest a few colonies and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the 1280 µg/mL stock solution of this compound to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL.

-

Repeat the serial dilution for fluconazole in a separate row.

-

The eleventh well in each row should contain only medium and the fungal inoculum (growth control), and the twelfth well should contain only medium (sterility control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to each well (except the sterility control wells).

-

The final volume in each well will be 200 µL.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (approximately 50% reduction) compared to the growth control well.

-

Growth can be assessed visually or by reading the absorbance at 490 nm using a microplate reader.

-

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

Human cell line (e.g., HepG2)

-

This compound

-

Doxorubicin (control)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM.

-

Trypsinize the cells and adjust the cell concentration to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and doxorubicin in DMEM.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the compounds.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 24 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Visually confirm the formation of purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

-

Protocol 3: Evaluation of Cell Membrane Integrity by Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[8][9]

Materials:

-

Human cell line (e.g., HepG2)

-

This compound

-

Triton X-100 (positive control for maximum LDH release)

-

LDH assay kit

-

Sterile 96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure for cell seeding and compound treatment as in the MTT assay protocol.

-

Include a positive control by treating some wells with 1% Triton X-100 for 30 minutes before the end of the incubation period to induce maximum cell lysis.

-

-

LDH Assay:

-

After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

-

-

Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

-

Human cell line (e.g., Jurkat)

-

This compound

-

Staurosporine (positive control for apoptosis)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed Jurkat cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Include an untreated control and a positive control treated with staurosporine.

-

-

Cell Staining: